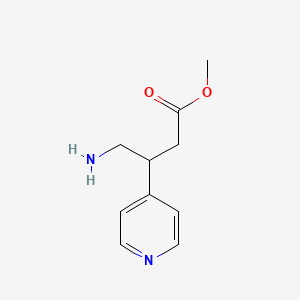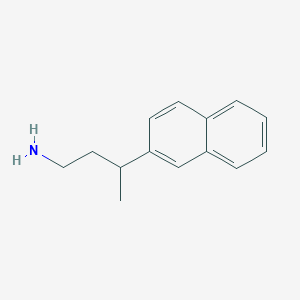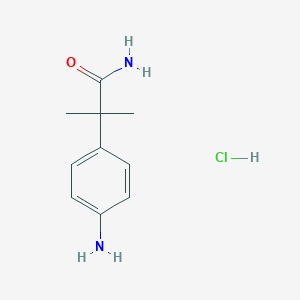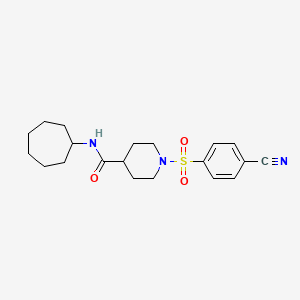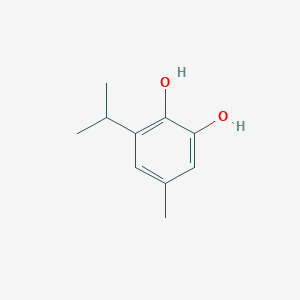
5-Methyl-3-(propan-2-yl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-(propan-2-yl)benzene-1,2-diol, also known as thymol, is a naturally occurring monoterpenoid phenol derivative of cymene. It is found in the oil of thyme and other plants. This compound is known for its antiseptic properties and has a pleasant aromatic odor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(propan-2-yl)benzene-1,2-diol can be achieved through several methods. One common synthetic route involves the alkylation of m-cresol (3-methylphenol) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.
Industrial Production Methods
Industrial production of thymol often involves the extraction from thyme oil, where it is present in significant quantities. The oil is subjected to steam distillation, followed by purification processes such as crystallization or chromatography to isolate thymol.
化学反应分析
Types of Reactions
5-Methyl-3-(propan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: Thymol can be oxidized to thymohydroquinone using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to dihydrothymol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Thymohydroquinone.
Reduction: Dihydrothymol.
Substitution: Brominated thymol derivatives.
科学研究应用
5-Methyl-3-(propan-2-yl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating infections and as an antiseptic.
Industry: Utilized in the manufacture of perfumes, cosmetics, and food flavorings due to its aromatic properties.
作用机制
The mechanism by which 5-Methyl-3-(propan-2-yl)benzene-1,2-diol exerts its effects involves disrupting the cell membranes of microorganisms. It interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. This compound targets various molecular pathways, including those involved in microbial respiration and enzyme activity.
相似化合物的比较
Similar Compounds
Carvacrol: Another monoterpenoid phenol with similar antimicrobial properties.
Eugenol: Found in clove oil, also known for its antiseptic and analgesic properties.
Menthol: A monoterpenoid with cooling and soothing effects.
Uniqueness
5-Methyl-3-(propan-2-yl)benzene-1,2-diol is unique due to its dual hydroxyl groups, which enhance its solubility and reactivity compared to other monoterpenoids. Its pleasant aroma and strong antiseptic properties make it particularly valuable in both medicinal and industrial applications.
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
5-methyl-3-propan-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-4-7(3)5-9(11)10(8)12/h4-6,11-12H,1-3H3 |
InChI 键 |
HCPUROQJUSURGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)O)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



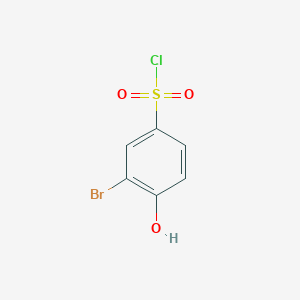
![(2S,5R,6R)-6-{2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13579492.png)
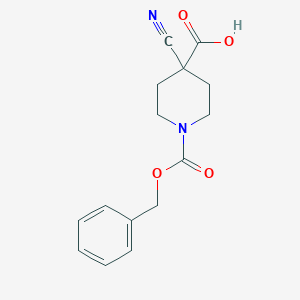
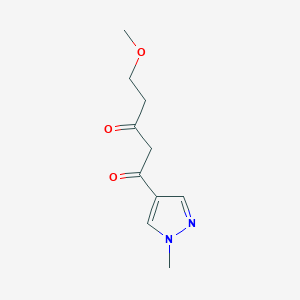

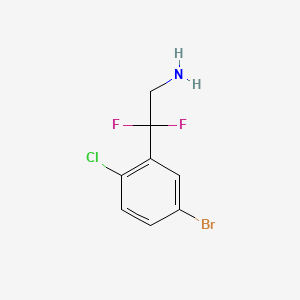

![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)
